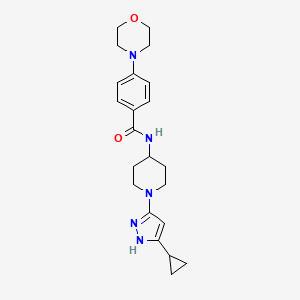

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide

Description

Properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c28-22(17-3-5-19(6-4-17)26-11-13-29-14-12-26)23-18-7-9-27(10-8-18)21-15-20(24-25-21)16-1-2-16/h3-6,15-16,18H,1-2,7-14H2,(H,23,28)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUOXVLNRINDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and piperidine rings. These core structures are then linked together through various chemical reactions, including amide bond formation.

-

Step 1: Synthesis of 5-cyclopropyl-1H-pyrazole

Reagents: Cyclopropylamine, hydrazine hydrate, and an appropriate aldehyde or ketone.

Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

-

Step 2: Synthesis of 4-piperidinyl-4-morpholinobenzamide

Reagents: Piperidine, morpholine, and 4-chlorobenzoyl chloride.

Conditions: The reaction is conducted in the presence of a base such as triethylamine, in an organic solvent like dichloromethane.

-

Step 3: Coupling Reaction

Reagents: The synthesized 5-cyclopropyl-1H-pyrazole and 4-piperidinyl-4-morpholinobenzamide.

Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-methylbenzamide

- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide

Uniqueness

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a morpholine group. Its chemical formula is , indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The inhibition of PAK4 leads to:

- Inhibition of Cell Growth : The compound has been shown to suppress the proliferation of various cancer cell lines.

- Promotion of Apoptosis : It induces programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.

- Regulation of Cytoskeleton Functions : By affecting pathways regulated by Rho family GTPases (Rac and Cdc42), the compound alters cytoskeletal dynamics, which is critical for cell movement and division.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects. For instance, studies on related pyrazole derivatives have shown IC50 values ranging from 0.076 to 0.12 µM against various human cancer cell lines, indicating potent activity against tumor growth .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substitution patterns on the pyrazole ring significantly influence its potency. For example, modifications that enhance binding affinity to PAK4 or alter pharmacokinetic properties can lead to improved therapeutic outcomes .

Case Studies and Research Findings

- In Vitro Studies : In controlled laboratory settings, this compound was evaluated for its ability to inhibit cell growth and induce apoptosis in several cancer cell lines, including SGC-7901 and A549. Results indicated a strong correlation between PAK4 inhibition and reduced cell viability .

- In Vivo Models : Animal studies have further validated the compound's efficacy in reducing tumor size and improving survival rates when administered in therapeutic doses. These studies are crucial for understanding the potential clinical applications of this compound in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for effective therapeutic use. The interaction with PAK4 implies that bioavailability may be enhanced through specific formulation strategies aimed at optimizing delivery to target tissues.

Comparative Analysis

| Compound Name | Target | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | PAK4 | Antiproliferative | TBD |

| CA-4 (Combretastatin A-4) | Tubulin | Antiproliferative | 0.016–0.035 |

| 7k (Pyrazole derivative) | Tubulin | Antiproliferative | 0.076–0.12 |

Q & A

Basic: What synthetic routes are recommended for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-morpholinobenzamide?

Answer:

The synthesis typically involves a multi-step process starting with the construction of the pyrazole core. Key steps include:

- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with cyclopropane-containing diketones under reflux conditions (e.g., ethanol, 80°C) .

- Piperidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety. Catalysts like palladium (e.g., Pd(OAc)₂) may enhance yield .

- Morpholine Benzamide Attachment : Acylation using 4-morpholinobenzoyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by purification via column chromatography .

Reaction optimization should prioritize solvent choice (polar aprotic solvents for better solubility) and catalyst screening to mitigate side reactions.

Basic: What analytical techniques validate the structural integrity of this compound?

Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the cyclopropyl group shows distinct splitting patterns (δ 0.8–1.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., ESI+ mode) to confirm molecular formula .

- HPLC Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as per pharmacopeial standards .

Advanced: How can computational methods optimize synthesis and reaction design?

Answer:

Integrate computational chemistry with experimental workflows:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for pyrazole cyclization, identifying optimal temperature/pH conditions .

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., solvent-catalyst combinations) to predict high-yield conditions for piperidine coupling .

- Feedback Loops : Use ICReDD’s approach to iteratively refine experimental parameters (e.g., catalyst loading) based on computational insights .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., morpholine vs. piperazine analogs) to isolate pharmacophoric elements .

- Targeted Assays : Compare in vitro enzyme inhibition (e.g., kinase assays) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Molecular Docking : Use AutoDock Vina to model binding modes and identify conflicting steric/electronic interactions (e.g., cyclopropyl vs. bulkier groups) .

Advanced: What strategies improve pharmacokinetics of derivatives?

Answer:

Enhance bioavailability through:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or fluorine) to reduce lipophilicity, guided by calculated partition coefficients .

- Metabolic Stability : Replace labile moieties (e.g., ester linkages) with bioisosteres (e.g., amides) .

- In Silico ADMET Prediction : Tools like SwissADME predict absorption barriers (e.g., P-glycoprotein efflux) to prioritize derivatives .

Basic: What safety protocols apply during handling?

Answer:

Follow OSHA-compliant guidelines:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal via licensed hazardous waste services .

Advanced: How to optimize reactor conditions for scalable synthesis?

Answer:

Scale-up requires:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., pyrazole cyclization) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Solvent Selection : Replace DCM with safer alternatives (e.g., 2-MeTHF) to meet green chemistry metrics .

Advanced: How does structural complexity impact target selectivity?

Answer:

The compound’s modular design allows:

- Piperidine-Morpholine Synergy : The piperidine’s conformational flexibility enhances membrane permeability, while morpholine improves solubility for CNS targets .

- Cyclopropyl Effects : The strained cyclopropane may induce target-specific van der Waals interactions, reducing off-target binding .

Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseScan) and counter-screening against related receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.